molecular formula C14H14N2O B581636 3-(3-Aminophenyl)-N-methylbenzamide CAS No. 1335041-38-7

3-(3-Aminophenyl)-N-methylbenzamide

Cat. No.: B581636
CAS No.: 1335041-38-7
M. Wt: 226.279
InChI Key: LKMIBUHKVVKHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminophenyl)-N-methylbenzamide is an organic compound that features both an amine group and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-N-methylbenzamide typically involves the reaction of 3-aminophenylboronic acid with N-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitro derivatives, while reduction can yield primary or secondary amines.

Scientific Research Applications

3-(3-Aminophenyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the benzamide structure can provide hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenylboronic acid: Similar in structure but lacks the benzamide group.

    N-methylbenzamide: Similar in structure but lacks the aminophenyl group.

    3-Aminophenol: Contains an amine and phenol group but lacks the benzamide structure.

Uniqueness

3-(3-Aminophenyl)-N-methylbenzamide is unique due to the presence of both the amine and benzamide groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Biological Activity

3-(3-Aminophenyl)-N-methylbenzamide, a compound with the molecular formula C13H14N2O, is a member of the benzamide family. Its biological activity has been the subject of various studies, particularly in the context of cancer research and enzyme inhibition. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C13H14N2O
  • Molecular Weight: 218.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the amino group allows for hydrogen bonding, while the N-methyl group may enhance its lipophilicity, facilitating cellular uptake.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes related to cancer progression.
  • Antiproliferative Effects: Studies indicate that it may exert antiproliferative effects on certain cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines:

Cell Line IC50 (µM) % Inhibition
MDA-MB-231 (Breast)1.9584.32%
HCT-116 (Colon)2.3681.58%
A549 (Lung)3.4578.27%

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

  • Study on Breast Cancer Cells:
    A study reported that treatment with this compound resulted in a significant reduction in cell viability in MDA-MB-231 cells, indicating its potential as a therapeutic agent against breast cancer .
  • Mechanism Investigation:
    Another investigation highlighted that the compound inhibits key signaling pathways involved in cell proliferation and survival, including EGFR and Src pathways .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound IC50 (µM) Target
3-(4-Aminophenyl)-N-methylbenzamide2.00EGFR
N-(2-Aminophenyl)acetamide1.80RET Kinase
4-Chloro-N-methylbenzamide2.50ALP

This table illustrates that while similar compounds exhibit comparable potency, the specific interactions and mechanisms may vary significantly.

Properties

IUPAC Name

3-(3-aminophenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16-14(17)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMIBUHKVVKHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742716
Record name 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335041-38-7
Record name 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.